molecular formula C5H8O3 B13529780 Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13529780
M. Wt: 116.11 g/mol
InChI Key: QAKGVPAQOZSDOZ-IMJSIDKUSA-N
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Description

Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent hydroxymethylation and carboxylation steps are carried out under specific conditions to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group.

    2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but different stereochemistry.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1

InChI Key

QAKGVPAQOZSDOZ-IMJSIDKUSA-N

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)CO

Canonical SMILES

C1C(C1C(=O)O)CO

Origin of Product

United States

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